2-iodo-N-(4-methyl-2-nitrophenyl)benzamide
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Overview
Description
2-iodo-N-(4-methyl-2-nitrophenyl)benzamide, also known as INM-176, is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases. It belongs to the class of nitroaromatic compounds, which have been shown to possess a wide range of biological activities such as anti-inflammatory, antimicrobial, and antitumor properties.
Mechanism of Action
The exact mechanism of action of 2-iodo-N-(4-methyl-2-nitrophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, this compound reduces inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects in addition to its anti-inflammatory and analgesic properties. It has been shown to possess antioxidant activity, which may help to protect cells from oxidative damage. It also has antitumor activity, making it a potential candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-iodo-N-(4-methyl-2-nitrophenyl)benzamide is its high potency and selectivity for COX-2 inhibition, which makes it a promising candidate for the treatment of inflammatory diseases. However, its high potency may also pose a risk of toxicity, and further studies are needed to evaluate its safety profile.
List of
Future Directions
1. Development of more selective COX-2 inhibitors based on the structure of 2-iodo-N-(4-methyl-2-nitrophenyl)benzamide.
2. Evaluation of the safety and efficacy of this compound in preclinical and clinical studies.
3. Investigation of the potential use of this compound in the treatment of other diseases such as cancer and neurodegenerative disorders.
4. Development of novel drug delivery systems for this compound to improve its pharmacokinetic properties and reduce potential toxicity.
5. Investigation of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of this compound to identify new drug targets for the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of 2-iodo-N-(4-methyl-2-nitrophenyl)benzamide involves the reaction of 4-methyl-2-nitroaniline with 2-iodobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain a white crystalline powder with a purity of over 99%.
Scientific Research Applications
2-iodo-N-(4-methyl-2-nitrophenyl)benzamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
properties
IUPAC Name |
2-iodo-N-(4-methyl-2-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O3/c1-9-6-7-12(13(8-9)17(19)20)16-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNMZKCIPRRQJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2I)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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